molecular formula C10H16O4 B12282601 diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate

diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate

Cat. No.: B12282601
M. Wt: 200.23 g/mol
InChI Key: QAGGDTTXACRADK-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate is an organic compound with a unique chiral structure. It is a diester derivative of cyclobutane-1,2-dicarboxylic acid, where the ester groups are attached to the 1st and 2nd carbon atoms of the cyclobutane ring. The compound’s stereochemistry is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate typically involves the esterification of cyclobutane-1,2-dicarboxylic acid. One common method is the reaction of cyclobutane-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the diester.

Industrial Production Methods

On an industrial scale, the production of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, the purification of the compound is achieved through techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,2-dicarboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as alkoxides or amines can be used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: Cyclobutane-1,2-dicarboxylic acid and ethanol.

    Reduction: Cyclobutane-1,2-diol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate involves its interaction with various molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The pathways involved may include ester hydrolysis, reduction, and substitution reactions, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate: The enantiomer of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate with opposite stereochemistry.

    Cyclobutane-1,2-dicarboxylic acid: The parent compound without ester groups.

    Cyclobutane-1,2-diol: The reduced form of the compound.

Uniqueness

Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8(7)10(12)14-4-2/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

QAGGDTTXACRADK-OCAPTIKFSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]1C(=O)OCC

Canonical SMILES

CCOC(=O)C1CCC1C(=O)OCC

Origin of Product

United States

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